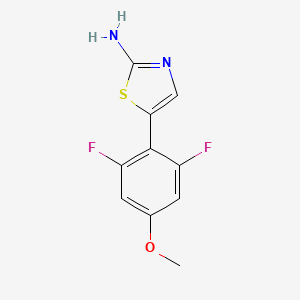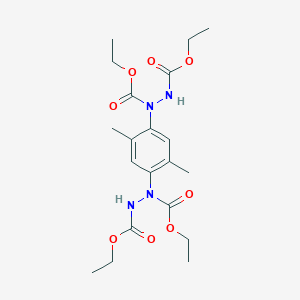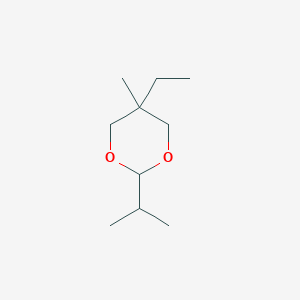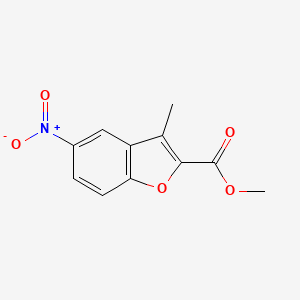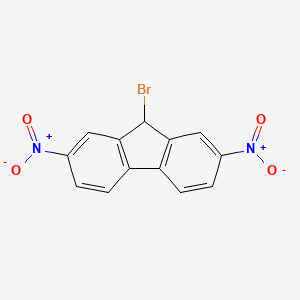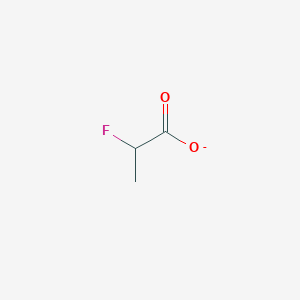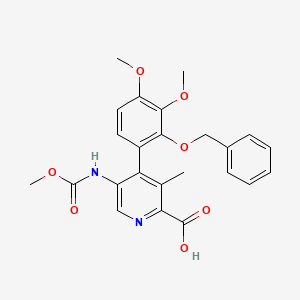
4-(3,4-Dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is a complex organic compound with a unique structure that includes a pyridine ring, multiple methoxy groups, and a phenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Functionalization: The introduction of methoxy and phenylmethoxy groups can be achieved through electrophilic aromatic substitution reactions. The methoxycarbonyl group can be introduced using esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of green chemistry principles to reduce waste and environmental impact.
化学反応の分析
Types of Reactions
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of 2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which can modulate its activity.
類似化合物との比較
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): A simpler analog with a single carboxylic acid group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): A structural isomer with the carboxylic acid group at the 4-position.
Uniqueness
2-PYRIDINECARBOXYLICACID,4-[3,4-DIMETHOXY-2-(PHENYLMETHOXY)PHENYL]-5-[(METHOXYCARBONYL)AMINO]-3-METHYL- is unique due to its complex structure, which includes multiple functional groups and aromatic rings
特性
CAS番号 |
61948-41-2 |
|---|---|
分子式 |
C24H24N2O7 |
分子量 |
452.5 g/mol |
IUPAC名 |
4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H24N2O7/c1-14-19(17(26-24(29)32-4)12-25-20(14)23(27)28)16-10-11-18(30-2)22(31-3)21(16)33-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,26,29)(H,27,28) |
InChIキー |
PZKXATXEOWILIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1C(=O)O)NC(=O)OC)C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

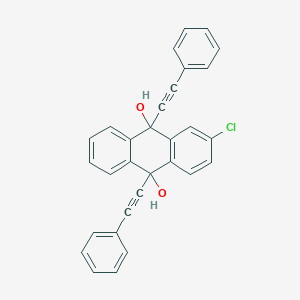
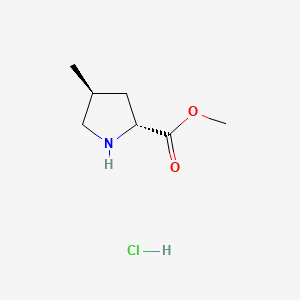
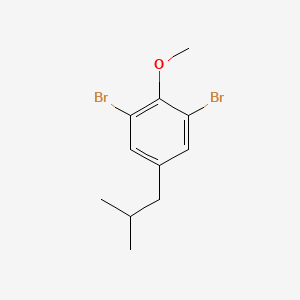
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
